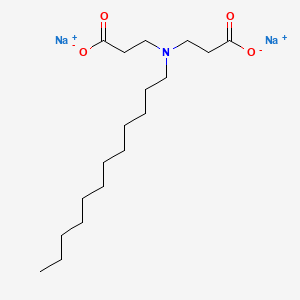
Disodium lauriminodipropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium lauriminodipropionate is a chemical compound widely used in the cosmetic industry. It is the disodium salt of a substituted propionic acid and functions primarily as a surfactant, hair conditioning agent, and antistatic agent in various formulations . This compound is known for its mildness and effectiveness, making it a popular choice in personal care products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of disodium lauriminodipropionate involves a two-step process . Initially, dodecylamine (also known as laurylamine) undergoes a Michael addition to acrylic acid or methyl acrylate in methanol. This reaction yields monopropionic acid methyl ester and dipropionic acid methyl ester. The resulting esters are then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows the same synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maintain consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions: Disodium lauriminodipropionate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or halides are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Disodium lauriminodipropionate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions and formulations.
Biology: The compound is employed in cell culture media and other biological assays due to its mildness and biocompatibility.
Medicine: this compound is used in topical formulations for its conditioning and antistatic properties.
Mécanisme D'action
The mechanism of action of disodium lauriminodipropionate involves its ability to reduce surface tension, allowing it to act as an effective surfactant. It interacts with the lipid bilayer of cell membranes, enhancing the penetration of active ingredients in cosmetic formulations. Additionally, its antistatic properties help in reducing static charge buildup on hair and skin .
Comparaison Avec Des Composés Similaires
- Sodium lauriminodipropionate
- Lauriminodipropionic acid
- Sodium lauraminopropionate
Comparison: Disodium lauriminodipropionate is unique due to its disodium salt form, which enhances its solubility and effectiveness as a surfactant. Compared to sodium lauriminodipropionate and lauriminodipropionic acid, this compound offers better performance in terms of conditioning and antistatic properties. Sodium lauraminopropionate, on the other hand, has limited data supporting its safety and efficacy .
Propriétés
Numéro CAS |
3655-00-3 |
|---|---|
Formule moléculaire |
C18H35NNaO4 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
disodium;3-[2-carboxylatoethyl(dodecyl)amino]propanoate |
InChI |
InChI=1S/C18H35NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17(20)21)16-13-18(22)23;/h2-16H2,1H3,(H,20,21)(H,22,23); |
Clé InChI |
KRFRTHYSHLHKTK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN(CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CCCCCCCCCCCCN(CCC(=O)O)CCC(=O)O.[Na] |
Key on ui other cas no. |
3655-00-3 26256-79-1 |
Description physique |
Liquid |
Pictogrammes |
Corrosive |
Numéros CAS associés |
14960-06-6 |
Synonymes |
Deriphat Deriphat 160 Deriphat 160c N-dodecyl-N,N beta-imidopropionate N-lauryl iminodipropionate N-lauryl iminodipropionate, disodium salt N-lauryl iminodipropionate, monosodium salt, (beta)-isomer N-lauryl iminodipropionate, sodium salt, (beta)-isomer sodium lauriminodipropionate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-2-(heptadec-10-enylcarbamoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1200737.png)
![7-[(2-Amino-1-hydroxy-2-phenylethylidene)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--(3-methyloxiran-2-yl)phosphonic acid (1/1)](/img/structure/B1200740.png)
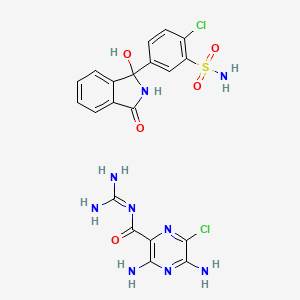
![[(6R)-3-(3,4-dichlorophenyl)-6-hydroxy-2-(propan-2-ylcarbamoyloxymethyl)-6,7-dihydro-5H-pyrrolizin-1-yl]methyl N-propan-2-ylcarbamate](/img/structure/B1200744.png)
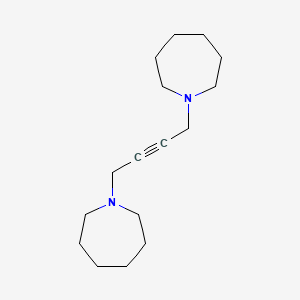
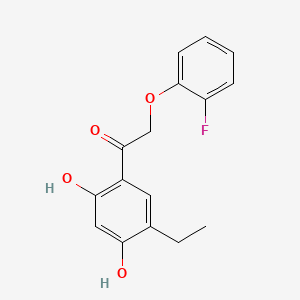
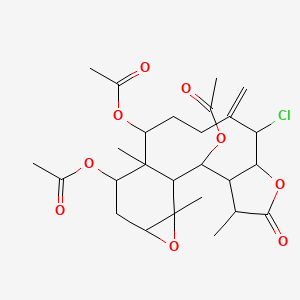
![8-(1H-indol-3-ylmethylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B1200753.png)
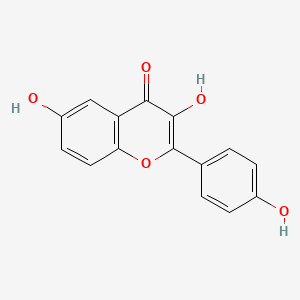
![3-[3-(phenylthio)-1H-indol-2-yl]propanoic acid methyl ester](/img/structure/B1200755.png)
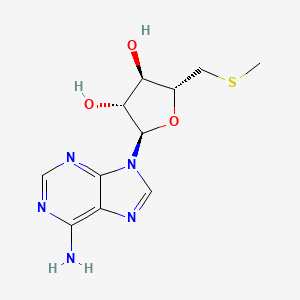
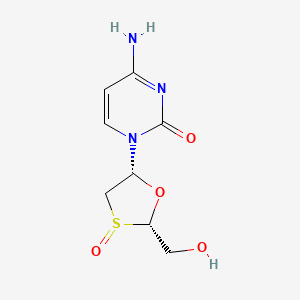
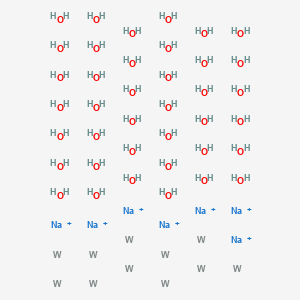
![methyl (2S)-2-[[[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1200759.png)
